REACTION_CXSMILES
|
Cl.[CH3:2][O:3][CH2:4][CH2:5][NH:6][CH:7]([CH3:16])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9]>C(Cl)Cl>[CH3:2][O:3][CH2:4][CH2:5][NH:6][CH:7]([CH3:16])[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[OH:9] |f:0.1|
|
Name
|
2-[(2-Methoxyethyl)amino]-1-phenyl-1-propanone hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COCCNC(C(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a dilute basic aqueous solution, e.g., sodium hydroxide, separating the organic layer
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COCCNC(C(O)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |